N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a benzamide moiety modified by a diethylsulfamoyl (-SO$2$NEt$2$) group. This structure combines the bioactivity of 1,3,4-thiadiazoles—known for antimicrobial, anticancer, and anti-inflammatory properties—with the sulfonamide group, which enhances solubility and target binding. The diethyl substituents on the sulfamoyl group likely influence lipophilicity and metabolic stability compared to simpler sulfonamide analogs.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-3-24(4-2)29(26,27)14-11-9-13(10-12-14)17(25)21-19-23-22-18(28-19)15-7-5-6-8-16(15)20/h5-12H,3-4H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKFBZLCVIAKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then treated with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with diethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral and antibacterial agent.
Medicine: Research suggests that it may have anticancer properties and could be used in the development of new therapeutic agents.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity The 2-chlorophenyl group in the target compound provides electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets. The diethylsulfamoyl group improves solubility compared to dimethyl analogs (e.g., ) but may reduce metabolic stability due to higher lipophilicity (logP ~3.6 for dimethyl vs. ~4.0 estimated for diethyl).
In contrast, trifluoromethyl groups () enhance metabolic resistance via strong C–F bonds.
Sulfamoyl vs. Carboxamide Derivatives
- Sulfamoyl-containing compounds (e.g., target, ) exhibit better solubility and enzyme inhibition (e.g., carbonic anhydrase) than carboxamide derivatives ().
- Acetamide-linked compounds () may adopt distinct binding conformations due to flexible chains, affecting potency.
Crystallographic and Synthetic Considerations
- Analogs like N-{N-[5-(2,4-Dichlorophenyl)...} () form stable crystals (R factor = 0.044), suggesting ordered structures conducive to target engagement.
- Synthesis of the target compound likely parallels methods in and , involving condensation of 2-chlorophenylthiadiazole precursors with diethylsulfamoyl benzoyl chloride.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H17ClN4O3S
- Molecular Weight : 368.84 g/mol
The presence of a chlorophenyl group and a diethylsulfamoyl moiety contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolic pathways.
- Cellular Stress Induction : It can induce oxidative stress in microbial and cancer cells, resulting in apoptosis or cell death.
- DNA Interaction : Potential interference with DNA replication processes has been suggested, contributing to its anticancer effects.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity.
Antifungal Activity
The compound also demonstrates antifungal properties against several fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
These findings indicate its potential use in treating fungal infections.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 µM |
| HeLa (Cervical Cancer) | 8 µM |
The IC50 values suggest that the compound is effective in inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives similar to this compound. For instance:
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated various thiadiazole derivatives for their antimicrobial properties. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanism Investigation : Research published in Cancer Letters investigated the mechanism of action for thiadiazole derivatives against cancer cells. It was found that these compounds could induce apoptosis through the activation of caspase pathways .
- Synergistic Effects with Other Agents : A study highlighted the potential for this compound to enhance the efficacy of existing antibiotics when used in combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
